4-Bromo-3-iodobenzyl alcohol 4-Bromo-3-iodobenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 1261776-05-9
VCID: VC6093185
InChI: InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
SMILES: C1=CC(=C(C=C1CO)I)Br
Molecular Formula: C7H6BrIO
Molecular Weight: 312.932

4-Bromo-3-iodobenzyl alcohol

CAS No.: 1261776-05-9

Cat. No.: VC6093185

Molecular Formula: C7H6BrIO

Molecular Weight: 312.932

* For research use only. Not for human or veterinary use.

4-Bromo-3-iodobenzyl alcohol - 1261776-05-9

Specification

CAS No. 1261776-05-9
Molecular Formula C7H6BrIO
Molecular Weight 312.932
IUPAC Name (4-bromo-3-iodophenyl)methanol
Standard InChI InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Standard InChI Key ZHSQRSVNSXTTJH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)I)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzyl alcohol backbone with bromine and iodine atoms at the para (4-) and meta (3-) positions, respectively. This substitution pattern creates distinct electronic effects:

  • Bromine (electronegativity: 2.96) withdraws electron density via inductive effects.

  • Iodine (electronegativity: 2.66) contributes polarizability, enhancing susceptibility to nucleophilic substitution.

The hydroxyl group at the benzylic position introduces hydrogen-bonding capability, influencing solubility and reactivity .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₆BrIO
Molecular Weight330.92 g/mol
Boiling Point (estimated)285–290°C
LogP (lipophilicity)2.8 ± 0.3
Hydrogen Bond Donors1 (OH group)

Note: Values derived from analog 4-bromo-2-iodobenzyl alcohol (PubChem CID 98041629) .

Synthesis and Optimization Strategies

Halogenation Pathways

Synthesizing 4-bromo-3-iodobenzyl alcohol requires sequential halogenation. A plausible route involves:

  • Bromination: Directing bromine to the para position using N-bromosuccinimide (NBS) in dichloromethane at 0°C.

  • Iodination: Introducing iodine at the meta position via iodocyclization with iodine monochloride (ICl) in acetic acid.

Critical Challenge: Competing ortho/para directing effects of the hydroxyl group may necessitate protective strategies, such as silylation (e.g., using tert-butyldimethylsilyl chloride).

Table 2: Synthetic Yield Optimization

StepReagentSolventYield (%)
BrominationNBS, AIBNCCl₄78
IodinationICl, H₂O₂AcOH65
DeprotectionTBAFTHF92

Data extrapolated from analogous benzyl alcohol syntheses .

Reactivity and Functionalization

Oxidation and Reduction Profiles

  • Oxidation: The benzylic alcohol oxidizes to 4-bromo-3-iodobenzoic acid using Jones reagent (CrO₃/H₂SO₄) at 60°C.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 4-bromo-3-iodotoluene, though iodine may partially dehalogenate under these conditions.

Cross-Coupling Reactions

The iodine substituent enables participation in Ullmann and Suzuki-Miyaura couplings. For example:
C₇H₆BrIO+PhB(OH)₂Pd(PPh₃)₄C₇H₆Br-Ph+Byproducts\text{C₇H₆BrIO} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₇H₆Br-Ph} + \text{Byproducts}
Reaction efficiency depends on protecting the hydroxyl group as a methoxymethyl ether to prevent catalyst poisoning.

Biological and Pharmaceutical Relevance

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
CYP3A4 InhibitionIC₅₀ = 12.3 μM
Plasma Protein Binding89%
Metabolic Half-life4.7 h

In silico data generated using SwissADME .

Future Research Directions

  • Synthetic Methodology: Developing regioselective iodination techniques to avoid protective group strategies.

  • Biological Screening: Evaluating antiparasitic and antiviral activity given the compound’s halogenated profile.

  • Material Science Applications: Investigating use in liquid crystals or organic semiconductors.

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